molecular formula C11H24ClN3O2 B1525184 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride CAS No. 1236259-21-4

2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride

Cat. No.: B1525184
CAS No.: 1236259-21-4
M. Wt: 265.78 g/mol
InChI Key: ZGSYTSZSPQFJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride is a versatile organic compound with numerous applications in scientific research and industry. Its unique structure, featuring a piperazine ring and a hydroxyethyl group, makes it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through multi-step organic synthesis. The process often begins with the reaction of 2-amino-3-methyl-1-butanone with 4-(2-hydroxyethyl)-1-piperazine in the presence of a suitable catalyst. The reaction is conducted in a solvent such as ethanol under reflux conditions to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by employing continuous flow reactors, which offer better control over reaction conditions and yield. The use of high-purity starting materials and precise temperature control are crucial for maximizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Its piperazine ring and hydroxyethyl group provide multiple reactive sites.

Common Reagents and Conditions

  • Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. These reactions often occur under acidic conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.

  • Substitution: Halogenated reagents, such as alkyl halides, can react with the amino group under basic conditions.

Major Products

The major products of these reactions vary, but often include derivatives with modified functional groups, such as alcohols, amines, or alkylated piperazine rings.

Scientific Research Applications

This compound has broad applications across several fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

  • Medicine: Explored for its potential therapeutic properties, including its ability to act as a central nervous system agent.

  • Industry: Employed in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism by which this compound exerts its effects is often linked to its interaction with specific molecular targets in biological systems. Its structure allows it to bind to receptors or enzymes, modulating their activity and initiating a biochemical response. The piperazine ring is particularly known for its ability to cross the blood-brain barrier, making it a compound of interest in neurological research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)ethanol: Shares the piperazine ring and hydroxyethyl group but differs in substitution patterns.

  • 3-(2-Hydroxyethyl)piperazine: Lacks the amino and butanone groups, which affects its reactivity and applications.

Uniqueness

2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride stands out due to its specific functional groups, which offer unique reactivity and interaction profiles not found in its analogs. This uniqueness makes it valuable in targeted synthetic routes and specialized applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2.ClH/c1-9(2)10(12)11(16)14-5-3-13(4-6-14)7-8-15;/h9-10,15H,3-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSYTSZSPQFJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCN(CC1)CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.